4,4'-Bipyridine 1,1'-dioxide

Overview

Description

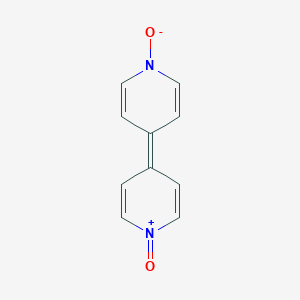

4,4’-Bipyridine 1,1’-dioxide is a derivative of 4,4’-bipyridine . It is a white solid with a molecular formula of C10H8N2O2 and a molecular weight of 188.19 . It is used in various research fields .

Synthesis Analysis

The synthesis of 4,4’-Bipyridine 1,1’-dioxide and its derivatives often involves the Zincke reaction . The straightforward synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis

The structure of 4,4’-Bipyridine 1,1’-dioxide is influenced by the mutual orientation of both pyridine rings . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis

4,4’-Bipyridine 1,1’-dioxide exhibits multiple redox processes . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical And Chemical Properties Analysis

4,4’-Bipyridine 1,1’-dioxide is a white solid . It has a melting point of 298-299 °C . Its density is predicted to be 1.23±0.1 g/cm3 .Scientific Research Applications

Electrocatalytic Carbon Dioxide Reduction

4,4'-Bipyridine 1,1'-dioxide derivatives have been studied for their potential in catalyzing the reduction of carbon dioxide. For instance, Re(bipy-tBu)(CO)3Cl, a complex with 4,4'-di-tert-butyl-2,2'-bipyridine, shows significant catalytic activity for converting carbon dioxide to carbon monoxide, with a Faradaic efficiency of 99% (Smieja & Kubiak, 2010).

Electrochemical Studies

The electrochemical behavior of compounds like 2,2'-bipyridine-1,1'-dioxide has been explored, revealing their electro-reducibility and potential applications in electrochemistry. This includes studies on the reduction processes and electron transfer mechanisms of these compounds (Cantin et al., 1988).

Coordination Networks and Crystal Engineering

This compound has been utilized in crystal engineering and the construction of metal coordination networks. Various binding modes of this compound have been demonstrated in complexes, highlighting its versatility in forming structures with metal–ligand coordination bonds, hydrogen-bonding, and π–π stacking interactions (Long et al., 2000).

Applications in Materials Science

Derivatives of this compound are integral in developing multifunctional materials, especially those exhibiting chromic properties like solvatochromism and environment responsiveness. Their role in creating novel materials for various applications, including electrochromic devices, has been highlighted (Papadakis, 2019).

Synthesis of Atropisomeric Bipyridine N,N'-Dioxides

Research on the synthesis of atropisomeric bipyridine N,N'-dioxides, which are found in many bioactive compounds and used as Lewis base catalysts, has expanded the scope of methods for their production. This includes new methods for oxidative dimerization, enhancing the yield and selectivity of these compounds (Fukazawa et al., 2019).

Mechanism of Action

Target of Action

It’s known that bipyridine compounds are often used as ligands in coordination chemistry , suggesting that the compound may interact with metal ions or other molecules capable of coordination.

Mode of Action

It’s known that bipyridine compounds can interrupt biological electron transfer due to their electroactivity . The structure of 4,4’-bipyridine allows it to bridge neutral metals, forming coordination polymers . It can also mediate electronic effects between two paramagnetic metal centers .

Result of Action

Given its potential role in interrupting electron transfer , it could influence cellular processes that rely on electron transfer, such as cellular respiration.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Bipyridine 1,1’-dioxide. For instance, the compound’s stability could be affected by humidity, as suggested by studies on other bipyridine compounds . Additionally, the compound’s action and efficacy could be influenced by the presence of metal ions or other molecules capable of coordination, given its potential role as a ligand .

Safety and Hazards

Future Directions

4,4’-Bipyridine 1,1’-dioxide and its derivatives have found widespread application in various high-tech applications including molecular motors, machines, and switches . They are also used in covalent organic and metalorganic frameworks (COFs and MOFs) and have shown interesting conductivity properties in the solid state .

Biochemical Analysis

Biochemical Properties

4,4’-Bipyridine 1,1’-dioxide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to form coordination complexes with transition metals, which can influence the activity of metalloenzymes. For instance, it can interact with enzymes such as cytochrome P450, affecting their catalytic activity. Additionally, 4,4’-Bipyridine 1,1’-dioxide can form hydrogen bonds and π-π stacking interactions with proteins, altering their conformation and function .

Cellular Effects

The effects of 4,4’-Bipyridine 1,1’-dioxide on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression. Furthermore, 4,4’-Bipyridine 1,1’-dioxide can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 4,4’-Bipyridine 1,1’-dioxide exerts its effects through several mechanisms. It can bind to metal ions, forming coordination complexes that can inhibit or activate enzymes. The compound’s ability to form hydrogen bonds and π-π stacking interactions allows it to modulate the activity of proteins and nucleic acids. Additionally, 4,4’-Bipyridine 1,1’-dioxide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Bipyridine 1,1’-dioxide can change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 4,4’-Bipyridine 1,1’-dioxide can have lasting effects on cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 4,4’-Bipyridine 1,1’-dioxide vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis. Studies have shown that there is a threshold dose beyond which the adverse effects of 4,4’-Bipyridine 1,1’-dioxide become significant .

Metabolic Pathways

4,4’-Bipyridine 1,1’-dioxide is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. The compound can also influence the activity of other metabolic enzymes, affecting the levels of key metabolites in the cell. These interactions can alter the metabolic flux through different pathways, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,4’-Bipyridine 1,1’-dioxide is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 4,4’-Bipyridine 1,1’-dioxide is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 4,4’-Bipyridine 1,1’-dioxide can accumulate in the mitochondria, affecting cellular respiration and energy production .

properties

IUPAC Name |

4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJJXIXKGPQQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364845 | |

| Record name | 4,4'-bipyridine 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24573-15-7 | |

| Record name | 4,4'-bipyridine 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 4,4'-bipyridine 1,1'-dioxide influence the structure of metal-organic frameworks?

A: this compound (bp4do) acts as a bridging ligand in the formation of metal-organic frameworks (MOFs). Its ability to coordinate to metal ions through its oxygen atoms allows it to link metal centers, influencing the overall framework structure. For instance, in the synthesis of a bismuth halide compound [], bp4do bridges bismuth ions, contributing to the formation of a 0D crystal structure. Additionally, research indicates that the presence of bp4do, whether coordinated or non-coordinated, can significantly impact the conformation and coordination of flexible ligands like biphenyltetracarboxylic acid (H4bptc) when complexed with uranyl cations []. This ability to influence ligand behavior makes bp4do a valuable tool in designing MOFs with desired architectures.

Q2: What role does this compound play in the luminescent properties of metal-organic materials?

A: While the provided research doesn't delve into the specific role of this compound in the luminescent properties of the synthesized materials, it highlights the potential of these materials in luminescent applications. The bismuth halide compound synthesized with bp4do exhibits red phosphorescence with high efficiency, demonstrating its potential for use in white light-emitting diodes (WLEDs) []. This suggests that bp4do, by influencing the overall structure and potentially the electronic properties of the material, contributes to its desirable luminescent behavior. Further investigation is needed to elucidate the specific mechanisms involved.

Q3: Can you elaborate on the diverse coordination modes of this compound observed in the studies?

A: The studies demonstrate the versatility of this compound in its coordination behavior. In the bismuth halide compound, it acts as a bridging ligand, coordinating through both oxygen atoms to different bismuth centers []. This bridging mode is crucial for building extended structures. Conversely, in the uranyl complexes, bp4do can either directly coordinate to the uranyl center, competing with the primary ligand (H4bptc), or remain non-coordinated, influencing the overall assembly through interactions like hydrogen bonding []. This adaptable coordination behavior of bp4do allows for structural diversity and property tuning in the resulting materials.

Q4: Are there any analytical techniques mentioned in the research that are particularly useful for characterizing materials containing this compound?

A: The research highlights the use of single-crystal X-ray diffraction as a powerful technique to determine the crystal structures of compounds containing this compound [, , , ]. This technique provides precise information about the coordination modes of bp4do, bond lengths, bond angles, and the overall three-dimensional arrangement of molecules within the crystal lattice. This structural information is crucial for understanding the properties and potential applications of these materials. Additionally, photoluminescence studies are highlighted as a valuable tool for evaluating the light-emitting properties of materials incorporating bp4do [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)

![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)